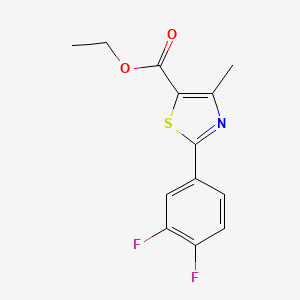

Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

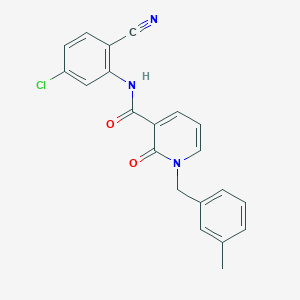

This compound is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. The “2-(3,4-difluorophenyl)” part suggests that a phenyl group (a ring of 6 carbon atoms, akin to benzene) with two fluorine atoms attached is connected to the thiazole ring. The “4-methyl” indicates a methyl group (CH3) attached to the thiazole ring, and “ethyl…carboxylate” suggests an ethyl ester functional group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the difluorophenyl group, the methyl group, and the ethyl ester group. These groups would all contribute to the overall properties of the molecule .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the ester group could undergo hydrolysis, and the aromatic ring could participate in electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atoms could increase its stability and affect its polarity .

Scientific Research Applications

Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate has been studied for its potential applications in the development of new drugs and therapies. It has been found to be a potent inhibitor of the enzyme CYP2C9, which is involved in the metabolism of various drugs. In addition, this compound has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer’s disease, as it has been found to reduce the levels of amyloid beta in the brain.

Mechanism of Action

Target of Action

Similar compounds have been shown to have potential neuroprotective and anti-neuroinflammatory properties , suggesting that this compound may interact with targets involved in these processes.

Mode of Action

It’s known that similar compounds can inhibit endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate may interact with its targets in a similar manner, leading to changes in these cellular processes.

Biochemical Pathways

These compounds have been shown to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway , which are critical pathways in neurodegenerative diseases and inflammation.

Result of Action

Based on the activities of similar compounds, it can be inferred that this compound may have neuroprotective and anti-inflammatory effects . These effects could potentially be achieved through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Advantages and Limitations for Lab Experiments

Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate has several advantages for use in lab experiments. It is a potent inhibitor of CYP2C9, which makes it useful for studying the metabolism of various drugs. It is also relatively easy to synthesize, making it a convenient compound to work with. However, this compound is not suitable for use in clinical trials, as it has not been approved for human use.

Future Directions

The potential applications of Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate are still being explored. It is possible that this compound could be used in the development of new drugs and therapies, as well as for the treatment of cancer and Alzheimer’s disease. It is also possible that this compound could be used to improve glucose metabolism and reduce inflammation and oxidative stress. Additionally, this compound could be used to study the metabolism of other drugs and compounds, as well as to study the biochemical and physiological effects of various compounds.

Synthesis Methods

Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate can be synthesized using a variety of methods. The most common method is a two-step process involving the reaction of 4-methylthiazole-5-carboxylic acid with 3,4-difluorophenyl bromide. This reaction produces a difluorinated thiazole derivative, which can then be reacted with ethyl bromide to form the final product, this compound. Other methods of synthesis have also been developed, including the use of a copper-catalyzed reaction and the use of a palladium-catalyzed reaction.

Safety and Hazards

properties

IUPAC Name |

ethyl 2-(3,4-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO2S/c1-3-18-13(17)11-7(2)16-12(19-11)8-4-5-9(14)10(15)6-8/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQTVAQXMSEFBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

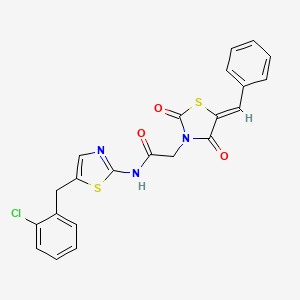

![1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2388644.png)

![4-[(3-Methyl-2-furoyl)amino]benzoic acid](/img/structure/B2388645.png)

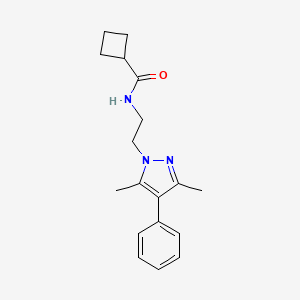

![8-(4-Benzylpiperazin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2388659.png)

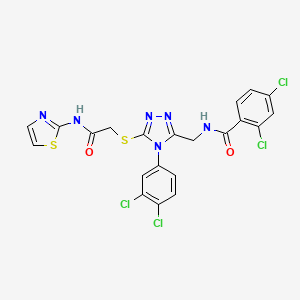

![3-(Benzylsulfanyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2388661.png)